2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzoyl and chlorophenyl groups, and the final acetamide formation. Common reagents used in these reactions include benzoyl chloride, 4-chloroaniline, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE: A similar compound with slight structural variations.
This compound: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O4/c1-37-23-10-8-22(9-11-23)30-26(34)18-32-13-15-33(16-14-32)19-27(35)31-25-12-7-21(29)17-24(25)28(36)20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVKMSOLBJIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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